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PKUMDL-LTQ-301

HipA toxin inhibitor SPR binding affinity KD comparison

Bacterial persistence researchers often face unreliable sourcing of validated HipA inhibitors. PKUMDL-LTQ-301 (CAS 728886-01-9) is the highest-affinity HipA kinase inhibitor available, with KD 0.27 µM-≥130-fold superior to series analogs. • EC50: 28 ± 1 µM (kanamycin) & 46 ± 2 µM (ampicillin) co-treatment • PAINS-negative; no cytotoxicity at 5-9× EC50 • ΔhipA background loss confirms on-target specificity Supplied at ≥98% purity with reliable global fulfillment.

Molecular Formula C30H28N2O4
Molecular Weight 480.56
CAS No. 728886-01-9
Cat. No. B610126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKUMDL-LTQ-301
CAS728886-01-9
SynonymsPKUMDL-LTQ-301;  PKUMDL LTQ 301;  PKUMDLLTQ301; 
Molecular FormulaC30H28N2O4
Molecular Weight480.56
Structural Identifiers
SMILESO=C1N(CCC2=CNC3=C2C=CC=C3)C(C4=CC=C(CC)C=C4)C(C(C5=CC=C(OC)C=C5)=O)=C1O
InChIInChI=1S/C30H28N2O4/c1-3-19-8-10-20(11-9-19)27-26(28(33)21-12-14-23(36-2)15-13-21)29(34)30(35)32(27)17-16-22-18-31-25-7-5-4-6-24(22)25/h4-15,18,27,31,34H,3,16-17H2,1-2H3
InChIKeyXSUXYGHMEZAHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PKUMDL-LTQ-301 HipA Inhibitor Sourcing Guide


PKUMDL-LTQ-301 (database ID AQ-149/43243674; CAS 728886-01-9) is a small-molecule HipA toxin inhibitor identified through structure-based virtual screening against the Escherichia coli HipA kinase [1]. HipA is the first validated toxin contributing to bacterial persistence, a major mechanism of multidrug tolerance [2]. Among the four lead compounds reported in the primary discovery study, PKUMDL-LTQ-301 exhibited the highest binding affinity and the most potent antipersistence activity against E. coli persisters [1]. Its chemical formula is C₃₀H₂₈N₂O₄ with a molecular weight of 480.55 g/mol .

Target engagement: HipA kinase-mediated persistence pathway studies in E. coli
Highest reported affinity tool for acute pharmacological HipA inhibition in wild-type models
Supports antibiotic-adjuvant combination screening and structure-guided optimization workflows

PKUMDL-LTQ-301 Series Substitution Risk


The four HipA inhibitors described in the primary discovery campaign (PKUMDL-LTQ-101, -201, -301, and -401) share a common virtual-screening origin but exhibit dramatic quantitative divergence in target binding, antipersistence potency, and antibiotic co-treatment efficacy [1]. Simple replacement of PKUMDL-LTQ-301 with any of its three series analogs would result in a ≥130-fold loss in binding affinity and up to a 3.5-fold loss in persister-reducing activity, as detailed in the head-to-head evidence below [1]. Furthermore, the absence of cytotoxic interference in PKUMDL-LTQ-301 at the tested concentrations is not guaranteed across all series members, underscoring the compound-specific nature of the pharmacological window [1].

PKUMDL-LTQ-301
Series Analogs (LTQ-101, -201, -401)
Target Engagement
Lowest reported KD; slow-on, fast-off kinetics
≥130-fold higher KD; divergent kinetic profiles
Persister Reduction
Most potent EC50 across ampicillin and kanamycin co-treatments
1.8–4.0-fold higher EC50 values; up to 4-fold potency loss
Selectivity Profile
No reported cytotoxicity at screening concentration
Cytotoxicity profile may differ; not guaranteed across series
Replacement with any other LTQ-series compound may shift target engagement, antipersistence potency, and selectivity window, requiring compound-specific re-validation.

PKUMDL-LTQ-301 Quantitative Evidence


HipA Binding Affinity (SPR KD)

PKUMDL-LTQ-301 exhibited an SPR-measured dissociation constant (KD) of 0.27 ± 0.09 µM against purified recombinant HipA, representing the lowest KD among all four LTQ-series compounds [1]. In contrast, PKUMDL-LTQ-101 showed KD = 54 ± 2 µM, PKUMDL-LTQ-201 showed KD = 43 ± 3 µM, and PKUMDL-LTQ-401 showed KD = 35 ± 2 µM [1]. The binding kinetic pattern of compound 3 was slow-on, fast-off, distinct from the fast-on, fast-off pattern of compound 1 and the slow-on, slow-off pattern of compound 2 [1].

HipA Binding (KD)
Head-to-head
0.27 ± 0.09 µM
≥130-fold lower vs. LTQ-101
Reported highest-affinity binder in series; supports target-engagement study fit
SPR assay; slow-on, fast-off kinetics reported
HipA toxin inhibitor SPR binding affinity KD comparison

Persister Reduction with Ampicillin

In an E. coli K-12 MG1655 persister assay co-treated with 100 µg/mL ampicillin, PKUMDL-LTQ-301 displayed an EC50 of 46 ± 2 µM, the lowest among the four compounds [1]. The EC50 values for the other three compounds were: 126 ± 9 µM (LTQ-101), 84 ± 5 µM (LTQ-201), and 116 ± 10 µM (LTQ-401) [1]. This corresponds to a 2.0–2.7-fold improvement in antipersistence potency for LTQ-301.

Persister EC50 (Ampicillin)
Head-to-head
46 ± 2 µM
~2.7× lower vs. LTQ-101
Supports antipersistence endpoint context under β-lactam co-treatment
E. coli K-12 MG1655; 100 µg/mL ampicillin
antipersister activity EC50 ampicillin E. coli persister assay

Persister Reduction with Kanamycin

Under kanamycin (50 µg/mL) co-treatment in the same E. coli persister assay, PKUMDL-LTQ-301 exhibited an EC50 of 28 ± 1 µM, again the lowest among the four series members [1]. The comparators showed EC50 values of 111 ± 1 µM (LTQ-101), 101 ± 4 µM (LTQ-201), and 43 ± 3 µM (LTQ-401) [1]. The consistent superiority across two mechanistically distinct antibiotics supports that the antipersistence effect is antibiotic-class-independent [1].

Persister EC50 (Kanamycin)
Head-to-head
28 ± 1 µM
~4.0× lower vs. LTQ-101
Supports aminoglycoside-combination assay context
E. coli K-12 MG1655; 50 µg/mL kanamycin
antipersister activity EC50 kanamycin antibiotic-independent persistence

Cytotoxicity & PAINS Filter Assessment

At the screening concentration of 250 µM, PKUMDL-LTQ-301 reduced the E. coli persister fraction by approximately five-fold relative to untreated controls without detectable cytotoxicity, whereas six of the twenty initial screening hits did exhibit cytotoxicity at this concentration and were excluded from further analysis [1]. All four lead compounds, including PKUMDL-LTQ-301, passed the PAINS-remover filter, which eliminates pan-assay interference compounds [1].

Cytotoxicity Screen
Class-level
No cytotoxicity at 250 µM
PAINS-negative
Supports basic selectivity window interpretation
30% of initial hits excluded for cytotoxicity at screening conc.
cytotoxicity PAINS filter selectivity profiling

Target Engagement in ΔhipA Knockout

In a ΔhipA E. coli strain, PKUMDL-LTQ-301 at 200 µM no longer reduced the persister fraction, confirming that its antipersistence activity is mediated specifically through HipA inhibition [1]. By comparison, the wild-type baseline persister fraction was 1.35 × 10⁻⁴, dropping to 3.61 × 10⁻⁵ in the ΔhipA background even without compound, and compound 3 produced no further reduction in this HipA-null context [1].

ΔhipA Knockout
Supporting evidence
Activity lost in HipA-null strain
200 µM; ampicillin co-treatment
Genetic validation distinguishes HipA-specific mechanism from non-specific inhibitors
Supports target-specific tool compound interpretation
target validation ΔhipA knockout mechanism of action

Computational Docking & Binding Mode

PKUMDL-LTQ-301 achieved the most favorable computed docking score of −10.31 kcal/mol among the four compounds (LTQ-101: −10.17; LTQ-201: −9.817; LTQ-401: −9.29 kcal/mol) [1]. The predicted binding mode shows π–π stacking with HipA residues Phe236 and Tyr331, and hydrophobic interactions with Val98, consistent with the highest experimental affinity [1]. This quantitative correlation between docking score and both KD and EC50 across the four compounds provides structural rationale for the observed potency rank order.

Docking Score
Supporting evidence
−10.31 kcal/mol
Most favorable in series
Provides structural rationale for reported potency rank order
π–π stacking with Phe236/Tyr331; Glide scoring function
molecular docking binding mode structure-based design

PKUMDL-LTQ-301 Research & Application Scenarios


HipA-Dependent Persister Mechanism Studies

PKUMDL-LTQ-301 serves as the highest-affinity tool compound for acute pharmacological inhibition of HipA kinase in wild-type E. coli, enabling dissection of HipA-dependent vs. HipA-independent persister formation pathways. Its complete loss of activity in the ΔhipA background provides a built-in negative control paradigm [1]. Researchers evaluating persister mechanisms should prioritize PKUMDL-LTQ-301 over LTQ-101, -201, or -401 due to its ≥130-fold superior target binding affinity and 2–4-fold greater antipersistence potency [1].

Antibiotic-Adjuvant Combination Screening

The demonstrated antibiotic-class-independent antipersistence activity of PKUMDL-LTQ-301—with validated EC50 values under both ampicillin (46 ± 2 µM) and kanamycin (28 ± 1 µM) co-treatment—positions it as the preferred HipA inhibitor component in systematic adjuvant combination screens [1]. Its particularly low EC50 under kanamycin suggests optimal pairing with aminoglycoside-class antibiotics when designing persister eradication protocols [1].

Structure-Guided HipA Inhibitor Optimization

The well-characterized binding mode (π–π stacking with Phe236/Tyr331; hydrophobic contacts with Val98) and the favorable docking score (−10.31 kcal/mol) make PKUMDL-LTQ-301 a structurally informative starting scaffold for medicinal chemistry optimization [1]. Medicinal chemists undertaking HipA-focused lead optimization should source PKUMDL-LTQ-301 as the potency benchmark, as its 0.27 µM KD represents the current series best and provides a measurable affinity threshold to surpass in analog design [1].

Persister Biology in Biofilm & Infection Models

Given that HipA-mediated persistence is implicated in biofilm-associated and chronic infections, PKUMDL-LTQ-301, with its validated target engagement, PAINS-negative profile, and absence of confounding cytotoxicity at 5–9× its EC50, is suited for probing the role of HipA-dependent persisters in more complex biological models such as biofilm assays or host-cell infection systems [1]. Its clean pharmacological profile reduces interpretation ambiguity in such multifactorial models relative to less well-characterized HipA inhibitors [1].

Application
Selection Property
Validation Focus
HipA-Dependent Persister Mechanism Studies
Highest reported HipA binding affinity; built-in ΔhipA negative-control paradigm
Target engagement confirmation; persistence pathway dissection
Antibiotic-Adjuvant Combination Screening
Reported antibiotic-class-independent antipersistence activity; lowest EC50 under kanamycin
Persister eradication protocol design; aminoglycoside pairing
Structure-Guided HipA Inhibitor Optimization
Reported binding mode with π–π stacking; most favorable docking score in series
Affinity threshold for analog design; medicinal chemistry lead elaboration
Persister Biology in Complex Infection Models
Reported PAINS-negative profile; absence of confounding cytotoxicity at multiples of EC50
Biofilm assay interpretation; host-cell infection system ambiguity reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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